7-Methoxy-2-methylquinolin-4-ol
CAS No.: 103624-90-4
VCID: VC0010254
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
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Description | 7-Methoxy-2-methylquinolin-4-ol is a quinoline derivative . Quinoline derivatives have demonstrated potential as PI3K/mTOR dual inhibitors . PI3K/mTOR dual inhibitors have been advanced into clinical trials . 7-Methoxy-2-methylquinolin-4-ol has multiple names and identifiers, including 7-methoxy-2-methyl-4(1H)-quinolinone, 4-Hydroxy-7-methoxy-2-methylquinoline, and CAS number 103624-90-4 . The molecular formula for 7-Methoxy-2-methylquinolin-4-ol is C11H11NO2 and the molecular weight is 189.21 . Other similar compounds include 7-METHOXY-4-METHYL-QUINOLIN-2-OL, which has a CAS No. 40053-37-0 and a molecular formula of C11H11NO2 . Also similar is 4-Hydroxy-7-methoxy-2-phenylquinoline (CAS#:20430-72-2), which has a molecular weight of 251.28000 and a molecular formula of C16H13NO2 . Quinolines are often synthesized from simple anilines using reactions such as Combes quinoline synthesis, Conrad-Limpach synthesis, Doebner reaction, Doebner-Miller reaction, Gould-Jacobs reaction, and Skraup synthesis . |
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CAS No. | 103624-90-4 |
Product Name | 7-Methoxy-2-methylquinolin-4-ol |
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 7-methoxy-2-methyl-1H-quinolin-4-one |
Standard InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) |
Standard InChIKey | VXLZVELXYBOECH-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)OC |
PubChem Compound | 4250952 |
Last Modified | Sep 13 2023 |
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